molecular formula C15H14N2O3 B11550232 4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11550232
M. Wt: 270.28 g/mol
InChI Key: MUSJKMNJOSFSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-ethyl-2-aminophenol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, acidic or basic conditions

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation

Major Products Formed

    Reduction: 4-ETHYL-2-[(E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO]PHENOL

    Oxidation: Corresponding quinones

    Substitution: Nitro or sulfonated derivatives

Scientific Research Applications

4-ETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-ETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-AMINO-2-NITROPHENYL)ETHENYL]PHENYLAMINE
  • 2-[ETHYL[4-[2-(4-NITROPHENYL)ETHENYL]PHENYL]AMINO]ETHANOL
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE

Uniqueness

4-ETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its specific structural features, such as the presence of both nitro and phenolic groups, which contribute to its diverse reactivity and wide range of applications. Its ability to form stable Schiff base complexes with metal ions also sets it apart from other similar compounds.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-ethyl-2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C15H14N2O3/c1-2-11-5-8-15(18)14(9-11)16-10-12-3-6-13(7-4-12)17(19)20/h3-10,18H,2H2,1H3

InChI Key

MUSJKMNJOSFSQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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